molecular formula C14H17NO4 B057459 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid CAS No. 177201-79-5

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Cat. No.: B057459
CAS No.: 177201-79-5
M. Wt: 263.29 g/mol
InChI Key: MVCIMEGPCAVHOK-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the indoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl group. One common method involves the reaction of indoline-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline-3-methanol .

Scientific Research Applications

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological processes and as a building block for biologically active molecules.

    Medicine: Indole derivatives have shown potential in the treatment of cancer, microbial infections, and neurological disorders. This compound serves as a precursor for the synthesis of such therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

The uniqueness of this compound lies in its tert-butoxycarbonyl protection, which makes it a valuable intermediate in organic synthesis. This protection group can be easily removed under mild conditions, allowing for further functionalization of the indole ring .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCIMEGPCAVHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599285
Record name 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177201-79-5
Record name 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.7 g of ethyl 1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylate (Example 97d) in 18 ml of methanol/water (1:1) and 2.9 ml of a 1N sodium hydroxide solution is stirred at 50° C. for 3 h. After the methanol has been removed in vacuo, the aqueous phase is brought to pH 2 and extracted with ethyl acetate. Customary further working up gives the title compound as a white solid: Rf (hexane/ethyl acetate/glacial acetic acid (75:25:1))=0.23.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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